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Compound of Interest

Compound Name: 2-Chloro-N-phenethyl-benzamide

CAS No.: 38925-70-1

Cat. No.: B1221081 Get Quote

Technical Monograph: 2-Chloro-N-phenethylbenzamide Molecular Architecture, Synthesis

Strategy, and Analytical Profile

Molecular Identity & Physicochemical Profile
2-Chloro-N-phenethylbenzamide is a secondary carboxamide resulting from the condensation

of 2-chlorobenzoic acid derivatives with 2-phenylethylamine. Structurally, it serves as a

lipophilic scaffold in medicinal chemistry, often utilized as a fragment in the development of

monoamine oxidase (MAO) inhibitors and muscarinic receptor antagonists (e.g., structural

analogs of Solifenacin).

Table 1: Chemical Specifications
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Property Data

IUPAC Name 2-Chloro-N-(2-phenylethyl)benzamide

CAS Registry Number 38925-70-1

Molecular Formula C₁₅H₁₄ClNO

Molecular Weight 259.73 g/mol

Monoisotopic Mass 259.0764 Da

Physical State Crystalline Solid (White to Off-white)

Solubility
DMSO (>10 mg/mL), Methanol,

Dichloromethane; Insoluble in Water

SMILES ClC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Synthetic Pathway: Nucleophilic Acyl Substitution
The most robust synthetic route utilizes the Schotten-Baumann reaction conditions. This

protocol leverages the high reactivity of 2-chlorobenzoyl chloride with phenethylamine in the

presence of a base to scavenge the liberated hydrochloric acid.

Reaction Mechanism
The nitrogen atom of the phenethylamine acts as a nucleophile, attacking the electrophilic

carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses to expel

the chloride ion, forming the amide bond.

Experimental Protocol (Biphasic System)
Precursor A: 2-Chlorobenzoyl chloride (1.0 equiv)

Precursor B: 2-Phenylethylamine (1.0 equiv)

Base: 10% NaOH (aq) or Triethylamine (Et₃N)

Solvent: Dichloromethane (DCM)
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Step-by-Step Methodology:

Preparation: Dissolve 2-phenylethylamine (10 mmol) in DCM (20 mL) in a round-bottom

flask. Add Triethylamine (12 mmol) as an HCl scavenger.

Addition: Cool the solution to 0°C in an ice bath to control the exotherm. Dropwise add a

solution of 2-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via

TLC (30% Ethyl Acetate in Hexanes).

Workup (Purification):

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/acid chloride

hydrolysis products.

Wash with Brine (1 x 15 mL).

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Workflow Visualization
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Figure 1: Synthetic workflow for the preparation of 2-Chloro-N-phenethylbenzamide via

Schotten-Baumann conditions.

Structural Characterization & Analysis
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To validate the identity of the synthesized compound, researchers must confirm the presence

of the amide linkage and the integrity of the chlorine substitution.

Nuclear Magnetic Resonance (NMR) Profile
¹H NMR (400 MHz, CDCl₃):

δ 6.0–6.5 ppm (Broad s, 1H): Amide N-H proton. (Chemical shift varies with

concentration/solvent).

δ 7.2–7.5 ppm (m, 9H): Aromatic region.

Phenethyl Ring: 5 protons (multiplet).

Benzoyl Ring:[1][2] 4 protons.[3][4] The 2-Chloro substitution creates a distinct ABCD

pattern, often shifting the H-6 proton (adjacent to C=O) downfield compared to the

others.

δ 3.70 ppm (q, 2H): Methylene (-CH₂-N) adjacent to the nitrogen.

δ 2.95 ppm (t, 2H): Methylene (-CH₂-Ph) benzylic protons.

Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Molecular Ion:

[M+H]⁺: 260.07 (³⁵Cl isotope)

Isotope Pattern: A characteristic 3:1 ratio between m/z 260 and 262 confirms the presence

of a single Chlorine atom.

Pharmacophore & Structural Logic
The molecule consists of three distinct domains that dictate its biological interaction potential:

The 2-Chlorophenyl Head: Provides steric bulk and lipophilicity. The ortho-chlorine forces the

amide bond out of planarity with the phenyl ring, creating a specific 3D conformation critical
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for receptor binding pockets (e.g., GPCRs).

The Amide Linker: A hydrogen bond donor (NH) and acceptor (C=O) site, essential for

directional binding interactions.

The Phenethyl Tail: A flexible hydrophobic arm that often targets "hydrophobic pockets" in

enzymes or receptors.

2-Chlorophenyl Ring
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Figure 2: Pharmacophore subdivision of 2-Chloro-N-phenethylbenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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